Dimethylaminopropionylphenothiazine

Description

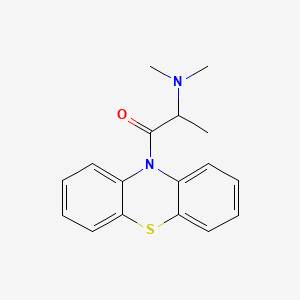

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12(18(2)3)17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZJNEBUHLZROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51818-93-0 (mono-hydrochloride) | |

| Record name | 10-(Alpha-diethylaminopropionyl)phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50980424 | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63834-04-8 | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Alpha-diethylaminopropionyl)phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminopropionylphenothiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLAMINOPROPIONYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00435Z54H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Dimethylaminopropionylphenothiazine and Analogs

Strategies for Phenothiazine (B1677639) Scaffold Modification and Elaboration

The chemical versatility of the phenothiazine tricycle offers multiple avenues for structural modification. These strategies are broadly categorized into alterations of the side chain at the N-10 position, modifications within the thiazine (B8601807) ring, and the exchange of the benzene (B151609) rings for other heteroaromatic systems.

Introduction and Variation of Side Chains at the Nitrogen Atom (Position 10)

The nitrogen atom at position 10 of the phenothiazine ring is a primary site for synthetic derivatization. The introduction of various side chains at this position is a well-established strategy to influence the molecule's properties. A common approach involves the alkylation of the 10H-phenothiazine core. For instance, the synthesis of N-substituted phenothiazines can be achieved by reacting the parent phenothiazine with appropriate alkyl halides.

One method for introducing aminopropyl and aminobutyl side chains involves a two-step process. Initially, 10H-phenothiazine is alkylated with phthalimidopropyl or phthalimidobutyl bromides in the presence of a base like sodium hydride in a dry solvent such as toluene. The resulting phthalimidoalkyl derivatives are then treated with hydrazine (B178648) hydrate (B1144303) in aqueous ethanol (B145695) to yield the desired aminopropyl or aminobutyl phenothiazine derivatives. nih.gov

Further modifications of these primary amino groups can lead to a wide array of functionalized side chains. For example, these aminoalkylphenothiazines can be transformed into N-sulfonyl derivatives by reacting them with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride. nih.gov This approach allows for the introduction of sulfonamide moieties into the side chain. Other modifications include the introduction of amidoalkyl and chloroethylureidoalkyl substituents at the N-10 position. mdpi.com The nature of the substituent at the thiazine nitrogen atom has been shown to be a critical determinant of the compound's activity. researchgate.net

| Side Chain Type | Example Reagents | Resulting Moiety |

| Aminoalkyl | Phthalimidopropyl bromide, Hydrazine hydrate | Aminopropyl |

| Sulfonylaminoalkyl | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Methanesulfonylaminoalkyl, p-Toluenesulfonylaminoalkyl |

| Amidoalkyl | Acyl chlorides | Amidoalkyl |

Modifications to the Thiazine Ring System (e.g., Sulfide (B99878) Oxidation)

The thiazine ring of the phenothiazine scaffold contains a sulfur atom that is susceptible to oxidation, providing another key site for structural modification. The sulfide group can be oxidized to form sulfoxide (B87167) and subsequently sulfone groups. mdpi.comresearchgate.net This transformation significantly alters the electronic properties and conformation of the phenothiazine ring system.

The oxidation of the sulfur atom can be achieved using various oxidizing agents, such as hydrogen peroxide (H2O2). tandfonline.com For example, treatment of a 10H-substituted-3-nitro-1-azaphenothiazine with 30% H2O2 results in the corresponding 5-oxide derivative. tandfonline.com The oxidation state of the sulfur atom has been shown to influence the electron-accepting properties of the molecule, which can be a valuable tool in the design of materials with specific electronic characteristics. rsc.org

Structural studies have revealed that sulfoxidation leads to changes in the side-chain conformation of phenothiazine derivatives. nih.gov While the parent drugs often exhibit a folded conformation in vacuo, the sulfoxide metabolites also adopt this low-energy conformation. However, the sulfoxides present a stronger negative electrostatic potential around the ring system, which can impact their interaction with biological targets. nih.gov

| Oxidation State | Functional Group | Significance |

| Sulfide | -S- | Parent phenothiazine structure. |

| Sulfoxide | -SO- | Alters electronic properties and conformation. nih.gov |

| Sulfone | -SO2- | Further modifies the electronic properties of the scaffold. mdpi.com |

Exchange of Benzene Rings with Other Heteroaromatic Systems (Azaphenothiazine Synthesis)

A more profound modification of the phenothiazine scaffold involves the replacement of one or both of the benzene rings with heteroaromatic systems, leading to the formation of azaphenothiazines. This strategy significantly expands the chemical space of phenothiazine analogs. The introduction of nitrogen atoms into the aromatic framework, creating pyridobenzothiazines (one pyridine (B92270) ring) and dipyridothiazines (two pyridine rings), has been a fruitful area of research. mdpi.comresearchgate.net

The synthesis of azaphenothiazines can be accomplished through several routes. One common method is the condensation of a zinc salt of a substituted 2-aminobenzenethiol with a chlorosubstituted pyridine derivative, such as 2-chloro-3,5-dinitropyridine. tandfonline.comtandfonline.com Another approach involves the reaction of 2-mercaptoaniline with 2-chloropyridine. google.com A more direct method is the cyclization of 2-phenylaminopyridine with elemental sulfur, often catalyzed by iodine at high temperatures. researchgate.net

Furthermore, tetracyclic systems can be synthesized by using quinoline (B57606) derivatives. For example, the reaction of 2-amino-4-chlorobenzenethiol (B107409) with 3-bromo-2-chloroquinoline (B35304) in boiling DMF leads to the formation of a quinobenzothiazine scaffold. nih.gov The position of the nitrogen atom(s) in the heteroaromatic ring(s) gives rise to various isomeric azaphenothiazines, each with potentially distinct properties. mdpi.com

| Scaffold Type | Description | Synthetic Precursors (Example) |

| Pyridobenzothiazine | One benzene ring is replaced by a pyridine ring. mdpi.com | 2-Aminobenzenethiol and a chloropyridine. tandfonline.comtandfonline.com |

| Dipyridothiazine | Both benzene rings are replaced by pyridine rings. mdpi.com | orto-Disubstituted pyridines. mdpi.com |

| Quinobenzothiazine | A benzene ring is replaced by a quinoline ring. nih.gov | 2-Aminobenzenethiol and a bromo-chloroquinoline. nih.gov |

Innovative Synthetic Approaches in Phenothiazine Chemistry

Recent advances in synthetic organic chemistry have introduced novel and more efficient methods for the synthesis and derivatization of phenothiazines. These include molecular hybridization techniques to create multifunctional molecules and the use of various catalysts to improve reaction conditions and yields.

Molecular Hybridization Techniques for Novel Scaffolds

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. researchgate.netnih.gov This approach aims to develop new chemical entities with improved efficacy, better selectivity, or a broader spectrum of activity. The phenothiazine scaffold has been a popular choice for molecular hybridization due to its diverse biological activities. nih.gov

Several classes of hybrid molecules incorporating the phenothiazine moiety have been synthesized. For example, phenothiazine has been hybridized with 1,2,3-triazoles, which are known for their tubulin polymerization inhibitory effects. nih.gov Another example is the creation of hybrids with dithiocarbamates. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences. For instance, tetrazolopyrimidine-tethered phenothiazine hybrids have been synthesized through a multi-step strategy involving alkylation, a Vilsmeier-Haack reaction, and a one-pot multi-component reaction. rsc.org The linkage of phenothiazine with analogs of phenstatin (B1242451) has also been explored to create potent tubulin polymerization inhibitors. nih.gov

| Hybrid Partner | Potential Combined Effect | Reference |

| 1,2,3-Triazole | Tubulin polymerization inhibition | nih.gov |

| Dithiocarbamate | Anticancer cell cycle blocking | nih.gov |

| Tetrazolopyrimidine | Radical scavenging, Cytotoxic activity | rsc.org |

| Phenstatin Analogs | Tubulin polymerization inhibition | nih.gov |

Catalyst-Assisted Synthetic Methodologies (e.g., Heterogeneous, Transition Metal, Photoredox)

The development of catalyst-assisted synthetic methods has revolutionized the synthesis of phenothiazines, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Transition Metal Catalysis:

Copper Catalysis: A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been developed for the synthesis of phenothiazines from 2-iodoanilines and 2-bromobenzenethiol, or from aryl ortho-dihalides and o-aminobenzenethiols. This reaction proceeds in good yields in the green solvent poly(ethylene glycol) (PEG). epa.gov

Palladium Catalysis: Palladium-catalyzed double N-arylation reactions are a versatile method for synthesizing extended phenothiazines. This strategy involves the reaction of triflate-substituted diaryl sulfides with anilines. rsc.org

Heterogeneous Catalysis:

Solid Acid Catalysis: A green and environmentally friendly method for phenothiazine synthesis involves the reaction of diphenylamine (B1679370) with sulfur in the presence of a solid acid catalyst under a protective atmosphere. This process is solvent-free, has a short reaction time, and the catalyst can be recycled. google.com

Photoredox Catalysis:

Phenothiazine derivatives themselves can act as effective organophotoredox catalysts. rsc.org Strongly reducing helical phenothiazines have been developed as recyclable organophotoredox catalysts for various organic transformations. rsc.org These catalysts can be used in reactions such as the oxidative coupling of amines to imines under UV light irradiation with oxygen as the oxidant. rsc.org

| Catalyst Type | Example | Application |

| Transition Metal (Copper) | Copper/N-methoxy-1H-pyrrole-2-carboxamide | Synthesis from 2-iodoanilines and 2-bromobenzenethiol. epa.gov |

| Transition Metal (Palladium) | Palladium complexes | Double N-arylation for extended phenothiazines. rsc.org |

| Heterogeneous | Solid acid catalyst | Reaction of diphenylamine and sulfur. google.com |

| Photoredox | Helical phenothiazines | Oxidative coupling of amines. rsc.orgrsc.org |

Green Chemistry Principles in Phenothiazine Synthesis

The synthesis of phenothiazine and its derivatives is increasingly benefiting from the application of green chemistry principles, which aim to reduce chemical waste, lower energy consumption, and use less hazardous substances. Methodologies such as microwave-assisted synthesis, ultrasound-assisted synthesis, and nanoparticle-mediated catalysis are at the forefront of this shift, offering significant advantages over traditional synthetic routes. jmedchem.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. In the synthesis of phenothiazine derivatives, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. mdpi.com

For instance, the synthesis of phenothiazine-based imidazole (B134444) derivatives has been achieved using microwave irradiation, resulting in significantly shorter reaction times (10-12 minutes) and higher yields (84-88%) compared to conventional heating methods (370-390 minutes, 70-80% yield). researchgate.net Similarly, the Claisen-Schmidt condensation reaction for producing chalcone (B49325) analogs of phenothiazine demonstrates the efficiency of microwave assistance. mdpi.com The application of microwave power in a solvent-free or solid-support-based system further enhances the green credentials of these synthetic protocols by reducing or eliminating the need for volatile organic solvents. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Phenothiazine-Imidazole Derivatives researchgate.net

| Compound | Method | Reaction Time (minutes) | Yield (%) |

|---|---|---|---|

| 3a | Conventional | 370 | 70 |

| Microwave | 10 | 84 | |

| 3b | Conventional | 390 | 74 |

| Microwave | 11 | 88 | |

| 3c | Conventional | 380 | 80 |

| Microwave | 10 | 86 | |

| 3d | Conventional | 380 | 79 |

| Microwave | 12 | 88 |

Table is interactive and can be sorted by column.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry approach for synthesizing phenothiazine derivatives. Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.netnih.gov This process generates localized "hot spots" with transient high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.govresearchgate.net

The synthesis of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives illustrates the benefits of this technique. When carried out under ultrasonic irradiation, reaction rates and yields were notably improved compared to classical synthetic conditions. researchgate.net This method is valued for its operational simplicity, reduced energy consumption, and ability to generate complex molecules efficiently and in high yields under mild conditions. researchgate.netresearchgate.net

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Phenothiazine Derivatives researchgate.net

| Compound | Method | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 5a | Conventional | 10-12 | 70-75 |

| Ultrasound | 3-4 | 85-90 | |

| 5b | Conventional | 10-12 | 72-78 |

| Ultrasound | 3-4 | 88-92 | |

| 5c | Conventional | 10-12 | 68-74 |

| Ultrasound | 3-4 | 84-89 |

Table is interactive and can be sorted by column.

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts represents a significant advancement in the sustainable synthesis of phenothiazines. Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and efficiency. Iron-catalyzed reactions, in particular, are gaining traction as an environmentally benign alternative to methods using more toxic or expensive metals like palladium and copper. researchgate.net

An efficient method for synthesizing phenothiazines involves a tandem iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.net This approach successfully addresses common issues found in other metal-catalyzed syntheses, such as limited substrate scope, long reaction times, and poor regioselectivity. The use of iron, an abundant and low-cost metal, along with the tolerance of various functional groups, makes this a practical and greener route for phenothiazine synthesis. researchgate.net Furthermore, nanoparticles can be utilized as delivery systems for phenothiazine derivatives, which can improve their therapeutic potential, although this is a separate application from their role in synthesis. preprints.orgnih.gov

Combinatorial Synthesis Approaches for Derivative Libraries

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large, diverse libraries of related compounds. nih.gov This approach allows for the systematic modification of a core molecular scaffold, such as phenothiazine, to explore structure-activity relationships (SAR) and identify new lead compounds with improved properties. nih.govacs.org

The synthesis of phenothiazine derivative libraries typically involves a multi-step process starting from a common phenothiazine core. nih.gov For example, a library of novel PTZ 10-carboxamides was synthesized by first creating intermediate PTZ 10-yl acyl chlorides. acs.orgnih.gov These intermediates were then reacted with a diverse set of alkylamines or arylamines in a parallel fashion, yielding a large number of distinct derivatives. acs.orgnih.gov This parallel synthesis can be automated to further increase throughput. nih.gov

The resulting libraries, containing dozens or even thousands of compounds, can then be subjected to high-throughput screening to evaluate their biological activity against specific targets. nih.govnih.gov This methodology has been successfully employed to synthesize and screen novel phenothiazines for various potential therapeutic applications, including anticancer and cholinesterase modulatory activities. acs.orgnih.gov The ability to efficiently create and test large numbers of derivatives is crucial for optimizing the pharmacological profile of the phenothiazine scaffold. acs.org

Table 3: Example of a Combinatorial Approach for a Phenothiazine Derivative Library acs.orgnih.gov

| Starting Material (Phenothiazine Core) | Intermediate | Reactant (Amine) | Final Product (Derivative) |

|---|---|---|---|

| 10H-Phenothiazine | 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one | Alkylamine 1 | Derivative 6 |

| 2-Chloro-10H-phenothiazine | Intermediate 2 | Alkylamine 2 | Derivative 7 |

| 2-(Trifluoromethyl)-10H-phenothiazine | Intermediate 3 | Arylamine 1 | Derivative 27 |

| 10H-Phenothiazine | 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one | Alkylamine 3 | Derivative 8 |

| 2-Chloro-10H-phenothiazine | Intermediate 2 | Arylamine 2 | Derivative 28 |

Table is interactive and can be sorted by column.

Structure Activity Relationship Sar Studies of Dimethylaminopropionylphenothiazine and Its Derivatives

Influence of Side Chain Modifications on Biological Activity Profiles

The nature of the alkyl side chain at position N-10 of the phenothiazine (B1677639) ring is a critical determinant of pharmacological activity. Modifications to its length, branching, and the terminal amino group have profound effects on potency and the type of activity observed. pharmacy180.comyoutube.com

Key findings from research indicate:

Chain Length : Optimal neuroleptic (antipsychotic) activity is consistently observed when a three-carbon chain separates the nitrogen atom of the phenothiazine ring from the terminal amino nitrogen. pharmacy180.comslideshare.net Shortening the chain to two carbons, as seen in compounds like Fenethazine, tends to increase antihistaminic activity while decreasing dopamine (B1211576) antagonism. quizlet.com

Chain Branching : Introducing a small methyl group at the beta-position (the second carbon from the phenothiazine ring) can decrease antipsychotic potency but may enhance antihistaminic effects. quizlet.comyoutube.com However, adding methyl groups at the alpha or gamma positions (first or third carbon) generally reduces neuroleptic activity. pharmacy180.comquizlet.com

Terminal Amino Group : The basicity and steric bulk of the terminal amino group are crucial for receptor interaction. A tertiary amine, such as the dimethylamino group, is required for maximum potency. pharmacy180.comcutm.ac.in Primary and secondary amines are significantly less potent. cutm.ac.in Replacing the dimethylamino group with larger cyclic structures like piperidine (B6355638) or piperazine (B1678402) can still yield highly potent compounds, and further substitution on these rings (e.g., with a hydroxyethyl (B10761427) group on a piperazine ring) can substantially increase activity. cutm.ac.innih.gov

Table 1: Impact of Side Chain Modifications on Biological Activity

| Modification Type | Specific Change | Observed Effect on Biological Activity | Example Compound Class |

|---|---|---|---|

| Chain Length | Shortening from 3-carbon to 2-carbon chain | Decreases antipsychotic activity; increases antihistaminic activity. quizlet.com | Promethazine-type |

| Chain Length | Optimal 3-carbon chain | Maximizes antipsychotic potency. pharmacy180.com | Promazine, Chlorpromazine (B137089) |

| Chain Branching | Methyl group at β-position | Decreases antipsychotic potency; may enhance antihistaminic activity. quizlet.comyoutube.com | - |

| Terminal Amine | Primary or secondary amine | Reduced or abolished antipsychotic activity. cutm.ac.in | - |

| Terminal Amine | Tertiary amine (e.g., dimethylamino) | Confers maximal potency. pharmacy180.comcutm.ac.in | Promazine |

| Terminal Amine | Replacement with piperazine ring + hydroxyethyl group | Substantially increases antipsychotic potency. cutm.ac.innih.gov | Perphenazine, Fluphenazine |

Impact of Phenothiazine Core Modifications on Biological Target Interaction

The tricyclic phenothiazine core is not merely a structural scaffold; its electronic properties and substitution pattern are vital for high-affinity binding to biological targets like the dopamine D2 receptor. pharmacy180.comslideshare.net

Substitution at Position C-2 : This is the most critical position for influencing antipsychotic activity. pharmacy180.comslideshare.net Introducing an electron-withdrawing group (EWG) at C-2 significantly enhances potency. slideshare.netyoutube.com The effectiveness of the substituent generally follows the order: -CF₃ > -Cl > -SCH₃ > -H. cutm.ac.in The trifluoromethyl group (-CF₃) often confers greater potency than a chlorine atom (-Cl). pharmacy180.com This EWG is believed to impart asymmetry and promote a specific conformation of the side chain that mimics dopamine, facilitating receptor binding. pharmacy180.comnih.gov

Substitution at Other Positions : Substitution at positions C-1, C-3, or C-4 is generally detrimental to antipsychotic activity compared to C-2 substitution. pharmacy180.comquizlet.com The rank order of potency for substitution positions is typically 2 > 3 > 4 > 1. quizlet.com Disubstitution on the phenothiazine rings often leads to a decrease in potency. pharmacy180.com

Ring System Modifications : Alterations to the core heterocyclic structure, such as the oxidation of the sulfur atom, decrease neuroleptic activity. cutm.ac.in Replacing one of the benzene (B151609) rings with a nitrogen-containing heterocycle (like pyridine (B92270) or quinoline) creates azaphenothiazines, which have been explored for other activities, including anticancer and antibacterial properties. nih.govnih.govresearchgate.net

Table 2: Influence of Phenothiazine Core Modifications on Activity

| Modification Type | Position | Substituent/Change | Impact on Antipsychotic Activity | Example Compound |

|---|---|---|---|---|

| Ring Substitution | C-2 | -H (unsubstituted) | Baseline activity. cutm.ac.in | Promazine |

| Ring Substitution | C-2 | -Cl (electron-withdrawing) | Increased potency. pharmacy180.com | Chlorpromazine |

| Ring Substitution | C-2 | -CF₃ (strongly electron-withdrawing) | Potency greater than -Cl. pharmacy180.com | Triflupromazine |

| Ring Substitution | C-1, C-3, or C-4 | Any substituent | Reduced potency compared to C-2 substitution. pharmacy180.comquizlet.com | - |

| Ring System | Sulfur atom | Oxidation (S=O or SO₂) | Decreased activity. cutm.ac.in | - |

| Ring System | Benzene Ring | Replacement with azine ring (e.g., pyridine) | Leads to compounds with different biological profiles (e.g., anticancer). nih.govresearchgate.net | Azaphenothiazines |

Systematic Methodologies for SAR Analysis

To move beyond qualitative observations and gain deeper insights into the relationship between structure and activity, researchers employ systematic computational and statistical methods. These approaches help to quantify the impact of molecular properties on biological function.

Factor Analysis and Principal Component Analysis (PCA) : These are multivariate statistical techniques used to analyze large datasets of compounds and their associated biological activities. researchgate.net By calculating a wide range of molecular descriptors (e.g., electronic, thermodynamic, hydrophobic), PCA can reduce the complexity of the data and identify the principal properties (or factors) that are most influential in determining a compound's activity. nih.govresearchgate.net This allows for the classification of compounds into groups, such as active versus inactive, based on their underlying physicochemical characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling aims to create a mathematical equation that links the chemical structure of a compound to its biological activity. nih.govnih.gov For phenothiazines and their derivatives, QSAR models have been developed using descriptors like binding energy, electrostatic energy, and other molecular properties to predict their affinity for receptors like the D2 dopamine receptor. nih.gov These models are crucial for predicting the activity of novel compounds before they are synthesized, thus streamlining the drug discovery process. nih.govherts.ac.uk

Computational Approaches (Molecular Docking and Pharmacophore Modeling) :

Molecular Docking : This technique simulates the binding of a ligand (the drug molecule) into the active site of its target protein (the receptor). nih.govnih.gov Docking studies of phenothiazines with the dopamine D2 receptor have provided a structural rationale for SAR observations. nih.gov For instance, they can visualize how the protonated nitrogen of the side chain forms an ionic bond with an aspartate residue in the receptor and how the C-2 substituent interacts with the binding pocket. slideshare.netnih.gov

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to be active. nih.govnih.gov For phenothiazine antipsychotics, the pharmacophore typically includes an aromatic region, a hydrophobic feature, and a protonable tertiary nitrogen atom, all arranged in a specific spatial conformation. nih.gov

Table 3: Methodologies for SAR Analysis of Phenothiazines

| Methodology | Description | Application in Phenothiazine SAR |

|---|---|---|

| Factor Analysis / PCA | A statistical method to reduce the dimensionality of data and identify key underlying variables (factors) from a large set of molecular descriptors. researchgate.net | Used to classify phenothiazine derivatives based on physicochemical properties and correlate these properties with experimental biological activities. nih.gov |

| QSAR | Develops mathematical models that correlate a compound's structural features (descriptors) with its biological activity. nih.gov | Predicts the binding affinity (e.g., pKi) of novel phenothiazine antagonists for the D2 receptor based on energy and structural descriptors. nih.gov |

| Molecular Docking | A computational simulation that predicts the preferred orientation and binding affinity of a drug molecule within a receptor's active site. nih.gov | Provides a structural basis for SAR, showing how the side chain and ring substituents of phenothiazines interact with amino acid residues of the dopamine D2 receptor. slideshare.netnih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) required for biological activity. nih.govnih.gov | Defines the necessary spatial features for D2 receptor antagonism, such as the location of the aromatic rings and the basic nitrogen. nih.gov |

Molecular and Biochemical Mechanisms of Action Research

Investigation of Receptor Binding Profiles and Affinities

Phenothiazines are well-established as modulators of several key neurotransmitter systems, which underpins their use in medicine. nih.gov Their polypharmacology suggests they interact with a wide array of receptors. plos.org

Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576), Serotonin, Adrenergic)

The primary mechanism associated with phenothiazines is the antagonism of dopamine receptors, particularly the D2 subtype. nih.govplos.org This action is central to their antipsychotic effects. The structural conformation of phenothiazine (B1677639) drugs allows them to mimic dopamine, enabling them to bind to and block synaptic dopamine receptors in the brain. dhi-paris.fr This blockade is a key factor in treating psychosis and schizophrenia. nih.govwikipedia.org

In addition to dopamine receptors, phenothiazine derivatives also interact with other monoamine neurotransmitter receptors. plos.org Their binding profiles often include serotonergic (5-HT) and adrenergic (alpha) receptors. For instance, studies on structurally related compounds show that derivatives can bind with moderate to high affinity to 5-HT2A and 5-HT2C receptors. frontiersin.org The affinity for these receptors can be influenced by the specific chemical groups attached to the phenothiazine core. frontiersin.org The interaction with multiple receptor types contributes to the broad spectrum of their pharmacological effects. plos.org

| Receptor Family | Interaction | Significance |

| Dopamine (D2) | Antagonism nih.govplos.org | Primary mechanism for antipsychotic effects. nih.gov |

| Serotonin (5-HT2A, 5-HT2C) | Binding and potential antagonism/agonism frontiersin.org | Modulates various neurological processes. |

| Adrenergic (α) | Antagonism | Contributes to cardiovascular and sedative side effects. |

Other Defined Receptor Modulations

Beyond classical neurotransmitter receptors, phenothiazines have been shown to interact with other important cellular targets. One notable interaction is with calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression. plos.org Several phenothiazines are known calmodulin inhibitors. plos.org This inhibition is considered a potential mechanism for their observed anti-cancer properties. plos.org

Furthermore, research indicates that phenothiazine-derived antipsychotic drugs can inhibit dynamin, a GTPase essential for clathrin-mediated endocytosis. nih.gov This inhibition appears to be a shared characteristic among phenothiazine-based drugs and is conferred by the tertiary amino group in their side chain. nih.gov

Enzyme Inhibition and Modulation Studies

Recent research has uncovered that phenothiazines can modulate the activity of several critical enzymes, expanding their potential therapeutic applications beyond their initial use as neuroleptics.

Histone Deacetylase (HDAC) Inhibition

The phenothiazine structure has been identified as a promising scaffold for developing potent and selective inhibitors of histone deacetylase 6 (HDAC6). acs.orgnih.gov Certain phenothiazine-based compounds have demonstrated significant HDAC6 inhibition, with high selectivity over other HDAC isoforms. acs.orgnih.gov In some studies, phenothiazine derivatives exhibited potent inhibitory activity against class II HDACs, which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.nettmu.edu.tw

Cyclooxygenase (COX) Inhibition

While specific studies on Dimethylaminopropionylphenothiazine are unavailable, the broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) are known for their cyclooxygenase (COX) inhibition. nih.gov Some classifications of anti-inflammatory agents group COX-2 inhibitors and phenothiazines within the broader category of central nervous system agents, though this does not definitively imply a direct COX-inhibitory mechanism for all phenothiazines. bluecross.ca Research into N-phenylphthalimide derivatives, which share some structural similarities with parts of the phenothiazine molecule, has explored their potential as COX inhibitors. sigmaaldrich.com

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell survival, proliferation, and migration, making it a target in cancer therapy. nih.govnih.govmdpi.com FAK is often overexpressed in various cancers. nih.govencyclopedia.pub While direct evidence linking this compound to FAK inhibition is absent, the development of FAK inhibitors is an active area of research. nih.govnih.gov Some potent FAK inhibitors have been developed, although they are not based on a phenothiazine scaffold. nih.gov Given that phenothiazines are being repurposed for anti-cancer applications due to their effects on multiple signaling pathways, exploring their potential interaction with kinases like FAK is a plausible area for future research. plos.org

Cellular Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The pathway consists of several key kinases, including Raf, MEK (MAP kinase kinase), and ERK (extracellular signal-regulated kinase). nih.govnih.gov Dysregulation of the MAPK pathway is implicated in various diseases, making it a significant target for therapeutic intervention. nih.gov

While direct studies detailing the effects of this compound on the MAPK pathway are not prominent in the existing literature, the known interactions of phenothiazines with cellular components that influence signaling cascades suggest a potential for modulation. For instance, alterations in intracellular calcium levels and interactions with calmodulin can impact signaling pathways that are upstream or cross-talk with the MAPK cascade.

The Phosphatidylinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. nih.govnih.gov This pathway is frequently hyperactivated in various pathological conditions. mdpi.comtbzmed.ac.ir The PI3K/AKT/mTOR pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of AKT, which in turn activates mTOR and its downstream effectors. nih.govmdpi.com

There is no direct evidence from the provided search results to suggest that this compound specifically targets the PI3K/AKT/mTOR pathway. Research on inhibitors of this pathway has identified numerous natural and synthetic compounds that act on different nodes of this signaling cascade. nih.govresearchgate.net The mechanisms of these inhibitors often involve direct binding to the kinase domains of PI3K, AKT, or mTOR.

The cellular signaling network is complex, with significant cross-talk between different pathways. The modulation of one cascade can have far-reaching effects on others. For example, the mobilization of intracellular calcium is a key event that can be triggered by various stimuli and can influence multiple signaling pathways. nih.govnih.gov

Phenothiazine derivatives have been shown to influence calcium-dependent events. nih.gov An alteration in intracellular calcium homeostasis can impact a multitude of signaling cascades, including those regulated by calcium-dependent enzymes like certain isoforms of PKC and calmodulin-dependent kinases. nih.gov These, in turn, can intersect with pathways like the MAPK and PI3K/AKT/mTOR cascades. However, the specific nature and consequences of this compound's interplay with these interconnected intracellular cascades have not been specifically elucidated in the reviewed scientific literature.

Preclinical Pharmacological and Biological Evaluation Paradigms

In Vitro Cell-Based Assays for Biological Activities

Antiproliferative Activity against Defined Cell Lines (e.g., Cancer Cell Lines)

Research into the antiproliferative activity of phenothiazine (B1677639) derivatives has indicated that structural modifications significantly influence their effects on cancer cell lines. nih.gov Studies on various phenothiazine-related compounds have shown that substitutions at the 2-position of the phenothiazine ring and the length of the aliphatic side chain at the 10-position are critical for antitumor activity. nih.gov For instance, derivatives with a trifluoromethyl group at the C2 position have demonstrated potent activity against HEp-2 tumor cells. nih.gov

While specific antiproliferative data for Dimethylaminopropionylphenothiazine is not extensively available in the public domain, a study on a closely related compound, 10-(alpha-diethylamino-propionyl) phenothiazine hydrochloride, evaluated its toxicity against Vero cells. nih.gov This provides some context for the cytotoxic potential of this structural class. The 50% cytotoxic concentration (IC50) was determined for this related compound. nih.gov

| Compound | Cell Line | Assay | Result (IC50) | Source |

|---|---|---|---|---|

| 10-(alpha-diethylamino-propionyl) phenothiazine.HCl | Vero | Neutral Red Uptake | 195 ± 71.2 µM | nih.gov |

It is important to note that while general studies point to the potential for phenothiazines to possess antitumor properties, comprehensive screening of this compound against a panel of cancer cell lines has not been detailed in the reviewed literature. nih.gov

Antifungal and Antibacterial Activity

The phenothiazine scaffold has been a subject of investigation for its antimicrobial properties. As a class, phenothiazines have demonstrated activity against a range of fungal and bacterial pathogens. nih.govnih.gov Several phenothiazine derivatives have been shown to possess inherent antibacterial properties and can potentiate the effects of existing antibiotics, particularly by inhibiting efflux pumps in bacteria. nih.gov

In the context of antifungal activity, phenothiazines have been characterized for their effects against medically important fungi such as Candida albicans and Cryptococcus neoformans. nih.gov More recent research has extended this to include drug-resistant strains and other pathogenic fungi. nih.gov The proposed mechanism for the antifungal action of some phenothiazines is linked to the antagonism of calmodulin. nih.gov

However, specific studies detailing the minimum inhibitory concentration (MIC) or spectrum of activity for this compound against specific bacterial or fungal strains were not identified in the performed searches. The available literature focuses on other phenothiazine derivatives like chlorpromazine (B137089), promethazine, and trifluoperazine. nih.govnih.govnih.gov

Antiprotozoal Efficacy

While the broader class of phenothiazines has been explored for various antimicrobial activities, specific data regarding the in vitro antiprotozoal efficacy of this compound is not available in the reviewed scientific literature.

Other Defined Cellular Responses (e.g., Neurite Outgrowth, Extracellular Vesicle Biogenesis)

Based on the conducted searches, there is no publicly available research that specifically investigates the effects of this compound on other defined cellular responses such as neurite outgrowth or the biogenesis of extracellular vesicles. Studies in these areas typically focus on other chemical entities or broad mechanistic explorations. nih.govnih.govnih.govnih.govbiorxiv.org

In Vivo Animal Model Studies for Mechanistic and Efficacy Insights (Non-Clinical Context)

Detailed in vivo studies using animal models to specifically investigate the mechanistic pathways or efficacy of this compound were not found in the public domain through the performed searches. While phenothiazines have been studied in animal models for other indications, specific non-clinical efficacy data for this compound is lacking. nih.govnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Non-Human Systems

Animal Models for Investigating Specific Disease Mechanisms or Biological Phenomena

The preclinical investigation of this compound, also known by its developmental code Astra 1397, would invariably involve the use of animal models to elucidate its therapeutic potential and mechanism of action, particularly concerning its antispasmodic effects on smooth muscle. wikipedia.orgnih.gov Given its classification, the primary animal models would be centered around gastrointestinal and urinary tract disorders characterized by smooth muscle spasms.

Gastrointestinal Motility Models: To assess the efficacy of this compound in modulating gastrointestinal smooth muscle contractility, various established animal models are employed. These models are designed to mimic conditions of intestinal hypermotility or spasm.

Castor Oil-Induced Diarrhea Model: In this acute model, castor oil is administered to rodents (typically mice or rats) to induce diarrhea and intestinal hypermotility. The efficacy of this compound would be evaluated by its ability to reduce the frequency and severity of diarrheal episodes and to normalize intestinal transit time.

Acetylcholine (B1216132) or Barium Chloride-Induced Intestinal Spasm: Isolated segments of the intestine (e.g., guinea pig ileum) are exposed to spasmogens like acetylcholine or barium chloride to induce muscle contractions. The relaxing effect of this compound on these pre-contracted tissues provides a direct measure of its antispasmodic activity.

In Vivo Intestinal Motility Studies: These studies involve the direct measurement of intestinal transit of a non-absorbable marker (e.g., charcoal meal or fluorescent dyes) in animals treated with the compound. A delay in the transit of the marker would indicate an inhibitory effect on intestinal peristalsis.

Urinary Bladder Smooth Muscle Models: The potential utility of this compound in treating urinary incontinence or bladder spasms would be investigated using models of bladder hyperactivity.

Cystometry in Anesthetized or Conscious Rodents: This technique involves filling the bladder with saline and measuring pressure changes during filling and voiding. The effect of the compound on bladder capacity, the frequency of voiding contractions, and the pressure threshold for micturition would be key parameters of interest.

In Vitro Bladder Strip Contraction Assays: Similar to the intestinal models, isolated strips of bladder smooth muscle (detrusor muscle) are contracted with agents like carbachol (B1668302) or high potassium solutions. The ability of this compound to relax these contracted strips would be quantified.

The selection of the animal model is crucial and is dictated by the specific therapeutic indication being explored. The general pharmacological class of phenothiazines has been studied for a variety of effects, though specific data for this compound remains limited. mdpi.comresearchgate.netnih.gov

Table 1: Representative Data from a Hypothetical Animal Model Study of this compound in a Castor Oil-Induced Intestinal Hypermotility Model in Rats

| Treatment Group | Onset of Diarrhea (minutes) | Number of Wet Feces in 4 hours | Intestinal Transit (% of total length) |

| Vehicle Control | 45 ± 5 | 12 ± 2 | 85 ± 5 |

| This compound (Low Dose) | 65 ± 7 | 8 ± 1 | 65 ± 6* |

| This compound (High Dose) | 90 ± 10 | 4 ± 1 | 40 ± 5 |

| Loperamide (Positive Control) | 110 ± 12 | 2 ± 1 | 30 ± 4 |

*Note: Data are presented as mean ± standard deviation. *p<0.05, *p<0.01 compared to vehicle control. This data is illustrative and based on expected outcomes for an effective antispasmodic agent.

Assessment of Target Engagement and Biomarker Modulation in vivo (Non-Human)

Demonstrating that a drug interacts with its intended molecular target in a living organism is a cornerstone of preclinical development. For this compound, as a phenothiazine derivative, its primary mechanism is anticipated to involve the antagonism of muscarinic acetylcholine receptors, which are pivotal in mediating smooth muscle contraction.

Target Engagement Assessment:

Ex Vivo Receptor Binding Assays: Following in vivo administration of this compound to animals, tissues of interest (e.g., intestine, bladder) can be collected. The occupancy of muscarinic receptors by the compound can then be measured ex vivo using radioligand binding assays. A reduction in the binding of a specific radiolabeled muscarinic antagonist would indicate that this compound is bound to the receptors.

Functional Assays of Target Inhibition: The functional consequence of receptor engagement can be assessed by challenging isolated tissues from treated animals with a muscarinic agonist. A rightward shift in the concentration-response curve to the agonist would provide evidence of competitive antagonism at the receptor level.

Biomarker Modulation:

Biomarkers are measurable indicators of a biological state or condition. In the context of the preclinical evaluation of an antispasmodic agent like this compound, relevant biomarkers would be those that reflect the physiological response to smooth muscle relaxation.

Gastrointestinal Transit Time: As mentioned in the animal models section, the time it takes for a marker to traverse the gastrointestinal tract is a direct functional biomarker of intestinal motility. An increase in transit time would be a key biomarker of the drug's efficacy.

Intraluminal Pressure Recordings: In more sophisticated models, telemetry devices can be implanted in animals to continuously monitor pressure changes in the gastrointestinal tract or bladder. A reduction in the frequency and amplitude of spontaneous contractions would serve as a dynamic biomarker of the compound's activity.

Neurotransmitter and Second Messenger Levels: While more complex to measure, changes in the levels of downstream signaling molecules following muscarinic receptor blockade, such as cyclic GMP (cGMP) or inositol (B14025) phosphates in smooth muscle tissue, could serve as molecular biomarkers of target engagement and pathway modulation.

Due to the limited publicly available research on this compound, specific in vivo target engagement and biomarker modulation studies for this compound are not well-documented. The approaches described are based on established methodologies for evaluating drugs with similar pharmacological profiles.

Table 2: Hypothetical Target Engagement and Biomarker Modulation Data for this compound in a Preclinical Rodent Model

| Parameter | Vehicle Control | This compound Treated |

| Target Engagement | ||

| Muscarinic Receptor Occupancy (Intestinal Smooth Muscle) | < 5% | 60 ± 8% |

| Biomarker Modulation | ||

| Gastric Emptying Rate (% emptied at 2 hours) | 75 ± 6% | 45 ± 5% |

| Colonic Transit Time (hours) | 4 ± 0.5 | 7 ± 0.8 |

| Bladder Voiding Frequency (voids/hour) | 3.5 ± 0.4 | 1.8 ± 0.3* |

*Note: Data are presented as mean ± standard deviation. p<0.05 compared to vehicle control. This data is illustrative of expected findings for a compound with significant antimuscarinic and antispasmodic activity.

Computational and Theoretical Chemistry Approaches in Dimethylaminopropionylphenothiazine Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the interactions that stabilize the ligand-protein complex, providing insights into the mechanism of action of drug candidates. In the context of phenothiazine (B1677639) derivatives, molecular docking has been extensively used to explore their binding to a wide array of biological targets.

Research has shown that phenothiazines can interact with various proteins implicated in different diseases. For instance, docking studies have investigated the binding of phenothiazine derivatives to targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease. acs.orgrsc.org Other studies have focused on their interactions with enzymes like trypanothione (B104310) reductase, a target for anti-parasitic drugs, and various protein kinases involved in cancer progression, such as MARK4. nih.govnih.gov

These studies consistently reveal that the binding of phenothiazine derivatives is driven by a combination of interactions. The tricyclic phenothiazine core often engages in hydrophobic and π-π stacking interactions with aromatic residues in the protein's binding pocket. The side chain, such as the dimethylaminopropionyl group, is crucial for establishing specific hydrogen bonds and electrostatic interactions that determine the compound's affinity and selectivity for the target. nih.gov For example, docking of phenothiazine-imidazo[1,2-a]pyridine hybrids into the MARK4 protein revealed binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov Similarly, studies on BCL-2 protein, an anti-apoptotic target, used docking to understand the key interactions between the protein and phenothiazine compounds. frontiersin.org

The table below summarizes representative findings from molecular docking studies on various phenothiazine derivatives, illustrating the diversity of their potential targets and the nature of their molecular interactions.

Table 1: Molecular Docking and Interaction Data for Phenothiazine Derivatives

| Phenothiazine Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|---|

| Phenothiazine-imidazo[1,2-a]pyridine hybrids | Microtubule Affinity Regulating Kinase 4 (MARK4) | -8.1 to -10.4 | Binding within the active site of the kinase. | nih.gov |

| N-alkylaminopropylphenothiazines | Trypanosoma cruzi Trypanothione Reductase (TR) | Correlated well with experimental K(i) values | Interaction energies are higher for positively charged phenothiazines. | nih.gov |

| Novel Phenothiazine 10-carboxamides | Acetylcholinesterase (AChE) (4BDT) | Mimicked interactions of reference ligand Huprine W | Interactions with amino acids in the cholinesterase active site. | acs.org |

| Phenothiazine-chalcone derivatives | Tubulin | Binding to the colchicine (B1669291) binding site. | Interactions with the αβ-tubulin heterodimer. | nih.gov |

| Various Phenothiazines | BCL-2 Antiapoptotic Protein | Favorable binding energies suggesting competition with BH3 peptide. | Affinity driven by aromatic and hydrophobic groups of the thiazine (B8601807) nucleus. | frontiersin.org |

In Silico Prediction of Binding Affinities and Pharmacophore Features

Beyond just predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), which quantifies the strength of the ligand-protein interaction. uomustansiriyah.edu.iq These predictions are vital for prioritizing compounds in virtual screening campaigns before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov

Pharmacophore modeling is another critical in silico technique that identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a specific biological response. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that defines the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For phenothiazine derivatives, pharmacophore models have been developed to understand their activity against various targets. These models consistently highlight the importance of the tricyclic ring system as a major hydrophobic feature. The side chain provides crucial points for hydrogen bonding and electrostatic interactions. For instance, a 3D-QSAR study, which is conceptually related to pharmacophore modeling, demonstrated that the anti-MDR (multidrug resistance) activity of phenothiazines is dominated by hydrophobic and hydrogen bond acceptor fields. nih.gov Another study on novel phenothiazine derivatives identified a pharmacophore model that included features like lipophilic and negative ionizable centers. acs.org

The key pharmacophoric features for the phenothiazine class of compounds, derived from multiple computational studies, are summarized in the table below.

Table 2: Common Pharmacophoric Features of Phenothiazine Derivatives

| Pharmacophoric Feature | Description | Structural Basis in Phenothiazines | Reference |

|---|---|---|---|

| Hydrophobic/Aromatic Region | A bulky, non-polar region that engages in van der Waals and π-π stacking interactions. | The tricyclic phenothiazine core. | nih.govfrontiersin.org |

| Hydrogen Bond Acceptor | An electronegative atom capable of accepting a hydrogen bond from the protein target. | The nitrogen atom in the phenothiazine ring or atoms in the side chain (e.g., carbonyl oxygen). | nih.gov |

| Positive Ionizable Group | A feature that is typically protonated at physiological pH, allowing for electrostatic interactions. | The terminal tertiary amine in the alkyl side chain (e.g., the dimethylamino group). | nih.gov |

| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom, capable of donating a hydrogen bond. | Can be incorporated into specific derivatives via side-chain modifications. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net By correlating molecular descriptors (numerical representations of physicochemical properties) with observed activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

QSAR studies on phenothiazines have been instrumental in identifying the key structural features that govern their biological effects. A significant study investigated a series of 25 phenothiazine compounds to understand their activity in reversing multidrug resistance (MDR) in cancer cells. nih.gov Using 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study found that the MDR-reversing activity was strongly influenced by the compounds' hydrophobic, steric, and hydrogen bond acceptor properties. The resulting models showed good predictive power, indicating their utility in designing new MDR modulators. nih.gov

Another QSAR study focused on the antimalarial activity of phenothiazine derivatives, employing multiple linear regression analysis to build predictive models based on various molecular descriptors. ejbps.com Such models are validated using statistical metrics like the correlation coefficient (R), coefficient of determination (R²), and cross-validation coefficients (q²), ensuring their robustness and predictive capacity. mdpi.comnih.gov

The table below presents a conceptual representation of a QSAR model, illustrating how different molecular descriptors contribute to the predicted biological activity.

Table 3: Example of a QSAR Model for Phenothiazine Activity

| QSAR Model Equation | Descriptor | Interpretation of Contribution | Reference |

|---|---|---|---|

| log(1/C) = β₀ + β₁(Hydrophobic) + β₂(Steric) + β₃(H-Bond Acceptor) | Hydrophobic Field | Indicates that increased hydrophobicity in certain regions of the molecule enhances activity. This often relates to improved membrane permeability or hydrophobic interactions in the binding pocket. | nih.gov |

| Steric Field | Defines the regions where bulky substituents are either favorable or unfavorable for activity, guiding the optimal size and shape of the molecule. | nih.gov | |

| H-Bond Acceptor Field | Highlights areas where hydrogen bond accepting features are critical for interaction with the biological target, often showing the largest contribution to the model. | nih.gov |

Note: This table represents a generalized model based on findings from the literature. The coefficients (β) would have specific numerical values in an actual QSAR equation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. tandfonline.com This technique is invaluable for studying the conformational flexibility of ligands like Dimethylaminopropionylphenothiazine and for analyzing the stability and dynamics of ligand-protein complexes. mdpi.com While docking provides a static snapshot of the binding, MD simulations reveal how the ligand and protein adapt to each other, the stability of key interactions over time, and the conformational changes that may occur upon binding. nih.gov

MD simulations have been applied to various phenothiazine derivatives to validate docking results and gain deeper insights into their interactions. nih.govtandfonline.comtandfonline.com A common analysis in MD simulations is the calculation of the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable RMSD plot suggests that the complex has reached equilibrium and is structurally stable. frontiersin.org Another metric, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of individual residues, highlighting which parts of the protein are most affected by ligand binding. tandfonline.com

These simulations have confirmed the stability of phenothiazine derivatives within the binding sites of various targets, including the anti-apoptotic protein BCL-2 and enzymes relevant to SARS-CoV-2. frontiersin.orgtandfonline.com Conformational analysis through MD can also explain structure-activity relationships; for example, how the flexibility of the side chain and the "butterfly" angle of the phenothiazine ring system influence receptor binding. johnshopkins.edumdpi.com

The following table summarizes the application of MD simulations in the study of phenothiazine derivatives.

Table 4: Summary of Molecular Dynamics (MD) Simulation Studies on Phenothiazine Derivatives

| System Studied | Simulation Time | Key Analyses Performed | Primary Findings | Reference |

|---|---|---|---|---|

| Phenothiazine derivatives with Angiotensin-Converting Enzyme 2 (ACE2) | Not specified | Radius of Gyration, RMSF | The protein-ligand complexes were stable, with the protein adopting a more compact structure upon ligand binding. | tandfonline.com |

| Phenothiazine derivatives with BCL-2 protein | Not specified | RMSD, RMSF, Binding Free Energy | The simulations confirmed the stability of the phenothiazine-BCL-2 complexes, supporting the docking results. | frontiersin.org |

| Promazine derivatives with Trypanothione Reductase (TR) | Not specified | Docking energy correlation with MD results | Docking energies correlated well with results from MD simulations and experimental data, validating the computational approach. | nih.gov |

| Phenothiazine analogues with Graphene | 50 ns | RMSD, Binding Mode Analysis | The complexes formed between the phenothiazine analogues and the target protein were stable throughout the simulation. | tandfonline.com |

Mentioned Chemical Compounds

Advanced Analytical Methodologies for Dimethylaminopropionylphenothiazine Research

Chromatographic Techniques for Compound Characterization and Quantification in Research Matrices

Chromatography is a fundamental tool in the analysis of phenothiazine (B1677639) derivatives, enabling the separation of these compounds from complex mixtures for subsequent identification and quantification. oup.com The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenothiazine drugs. nih.gov It is particularly well-suited for compounds that are non-volatile or thermally labile. The method separates components of a mixture as they are carried by a liquid mobile phase through a column packed with a solid stationary phase. youtube.com

In the context of phenothiazine research, reversed-phase HPLC is the most common approach. nih.gov This technique uses a non-polar stationary phase (often silica-based with C8 or C18 alkyl chains) and a polar mobile phase, typically a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the two phases. youtube.com Detection is frequently accomplished using a UV/VIS detector, as the phenothiazine ring system has strong chromophores that absorb ultraviolet light. nih.gov The specificity and linearity of UV detection allow for accurate quantification against a known standard. nih.gov For enhanced specificity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | Elutes compounds from the column. The gradient or isocratic composition determines retention time. |

| Detector | UV/VIS Spectrophotometer (e.g., at 254 nm) | Detects and quantifies the analyte based on its absorbance of UV light. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique used for the separation and analysis of phenothiazine derivatives, provided they are sufficiently volatile and thermally stable. mdpi.com In GC, a sample is vaporized and injected into the head of a chromatographic column, where a carrier gas (the mobile phase, typically an inert gas like helium or nitrogen) transports it through the column containing the stationary phase. youtube.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.com

For many phenothiazines, GC analysis is performed using a capillary column, such as one with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). mdpi.commdpi.com The selection of the column is critical for achieving good resolution between different compounds. hpst.cz While some phenothiazines can be analyzed directly, others may require a derivatization step to increase their volatility and thermal stability for optimal GC performance. mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., HP-5, Rtx-1MS; 30 m x 0.25 mm) | Provides high-resolution separation of volatile analytes. |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to transport analytes through the column. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. mdpi.com |

| Oven Program | Temperature gradient (e.g., starting at 150°C, ramping to 300°C) | Optimizes separation by eluting compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects analytes as they elute. MS provides structural information. |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bccampus.ca It is an indispensable tool in modern chemical research for its high sensitivity and specificity, providing information about the molecular weight and structure of an analyte. nih.gov When combined with chromatographic separation methods, the resulting "hyphenated techniques" like GC-MS and LC-MS offer unparalleled analytical power. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. As separated compounds elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. mdpi.com The molecules are ionized, and the resulting fragments create a unique mass spectrum that serves as a molecular "fingerprint," allowing for highly confident identification. nih.gov GC-MS is well-established for the sensitive and selective determination of phenothiazines and their metabolites in various biological samples. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique links an HPLC system to a mass spectrometer. It has become a dominant method in pharmaceutical analysis because it combines the excellent separation capabilities of HPLC for a wide range of compounds with the powerful detection and identification abilities of MS. nih.gov LC-MS is particularly valuable for non-volatile or thermally unstable compounds that are not amenable to GC. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity by allowing for the fragmentation of a specific parent ion and analysis of its daughter ions, which is crucial for quantitative analysis in complex matrices and for structural elucidation. nih.govmdpi.com

| Technique | Analytes | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Volatile and thermally stable compounds | High chromatographic efficiency, established spectral libraries for identification, high sensitivity. mdpi.comnih.gov | Requires analyte to be volatile; may require chemical derivatization. mdpi.com |

| LC-MS(/MS) | Non-volatile, polar, and thermally labile compounds | Broad applicability, no derivatization needed for polar compounds, high sensitivity and specificity (especially with MS/MS). nih.govnih.gov | Mobile phase can cause ion suppression, potentially affecting sensitivity. |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopy involves the interaction of electromagnetic radiation with matter and is fundamental for elucidating the structure of molecules. wisdomlib.org Techniques like NMR and IR spectroscopy are critical for confirming the identity and assessing the purity of newly synthesized compounds like Dimethylaminopropionylphenothiazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. cymitquimica.com It relies on the magnetic properties of atomic nuclei (such as ¹H and ¹³C) and provides detailed information about the chemical environment of each atom in a molecule. wisdomlib.orgencyclopedia.pub

In the structural analysis of a compound like this compound, ¹H NMR provides information on the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton. tandfonline.com Recent studies on novel phenothiazine derivatives have demonstrated the use of ¹H and ¹³C NMR to confirm their synthesized structures. acs.orgnih.gov For example, the chemical shifts of the protons on the phenothiazine ring, the propionyl chain, and the dimethylamino group, along with their spin-spin coupling patterns, allow for unambiguous assignment of the entire molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths. docbrown.info Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of absorbance versus wavenumber. docbrown.info

For this compound, IR spectroscopy can confirm the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-N bonds of the tertiary amine and the phenothiazine ring, and the C-H bonds of the alkyl and aromatic portions. docbrown.infonist.gov The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the specific molecule. docbrown.info

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3000-2800 | C-H Stretch | Alkyl (CH₃, CH) |

| ~1680-1660 | C=O Stretch | Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250-1020 | C-N Stretch | Aliphatic Amine |

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a versatile technique frequently employed in the analysis of phenothiazine derivatives due to the chromophoric nature of the tricyclic phenothiazine ring system. scholarsresearchlibrary.com The absorption of ultraviolet or visible radiation by the molecule results in electronic transitions, which are characteristic of its structure. The general appearance of the UV spectrum is dictated by the tricyclic π-system, while substituents on the ring can cause significant shifts in the absorption maxima (λmax). oup.com

For phenothiazine derivatives, absorption bands in the UV region are typically attributed to n-π* and π-π* electronic transitions. nih.gov For instance, a phosphorylated phenothiazine derivative exhibits two primary absorption bands at 234 nm (π-π) and 280 nm (n-π). nih.gov The introduction of substituents can lead to either a hypsochromic (blue) or bathochromic (red) shift. For example, the presence of an N-phosphoryl group has been shown to cause a hypsochromic effect when compared to the parent 10H-phenothiazine. nih.gov

The choice of solvent can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism, which can be correlated with intramolecular charge transfer (ICT). researchgate.net The development of analytical methods for phenothiazine compounds like Trifluoperazine has utilized a wavelength maximum of 220 nm in a methanol and water mixture. scholarsresearchlibrary.com Derivative spectrophotometry can also be applied to enhance resolution and reduce matrix interference. scholarsresearchlibrary.com While UV-Vis spectrophotometry is a simple and cost-effective method, care must be taken as many organic compounds absorb in this region, potentially leading to interference. sciencepub.net

Table 1: Typical UV-Vis Absorption Maxima for Phenothiazine Derivatives

| Compound/Class | Solvent/Conditions | Typical Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Phosphorylated Phenothiazine | MeCN | 234 nm, 280 nm | nih.gov |

| 10H-phenothiazine | Not Specified | 252 nm, 316 nm | nih.gov |

| Trifluoperazine | Methanol:Water (1:1) | 220 nm | scholarsresearchlibrary.com |

Method Validation Protocols for Nonclinical Research Assays

Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. bohrium.com For nonclinical research assays, such as those used in dose formulation analysis, validation confirms the concentration, homogeneity, and stability of the test article in its vehicle. nih.gov Although specific regulatory guidance for nonclinical dose formulation analysis is not as defined as for GMP or bioanalytical methods, the fundamental parameters for validation remain consistent. nih.gov These parameters include accuracy, precision, specificity, selectivity, and stability. nih.gov The validation protocol must define the experiments and establish acceptance criteria to determine if the method is valid. nih.gov

Accuracy, Precision, and Robustness Assessment

Accuracy refers to the closeness of the test results obtained by a method to the true value. ui.ac.id It is typically assessed by determining the percent recovery of the analyte spiked into a blank matrix at different concentration levels. bohrium.comui.ac.id For phenothiazine derivatives, recovery values between 101.1% and 102.8% have been reported as satisfactory for HPTLC methods. nih.gov In other analyses, mean recoveries for phenothiazine enantiomers have been found to be in the range of 87% to 107%. researchgate.net